Technical Guide: Synthesis of 5-Isothiazoleacetic Acid
Technical Guide: Synthesis of 5-Isothiazoleacetic Acid
This guide details the synthesis of 5-Isothiazoleacetic acid , a heteroaromatic carboxylic acid structurally distinct from the common MIF inhibitor ISO-1 (which is a dihydroisoxazole). The following protocols focus on the rigorous chemical preparation of the isothiazole core derivative.
Executive Summary & Strategic Analysis
Target Molecule: 5-Isothiazoleacetic acid CAS Registry Number: 7716-59-8 (Generic for isomers, specific 5-isomer requires structural verification) Core Challenge: The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom (ring cleavage) and metallation at the C-5 ring position versus the C-5 methyl group.
Strategic Disconnections:
-
Homologation (Route A): Extending the carbon chain of Isothiazole-5-carboxylic acid via Arndt-Eistert synthesis. This is the most reliable method for generating the acetic acid moiety without compromising ring integrity.
-
Lateral Lithiation (Route B): Direct functionalization of 5-methylisothiazole . This requires precise kinetic control (LDA at -78°C) to favor methyl deprotonation over ring metallation or cleavage.
Retrosynthetic Logic Diagram
Route A: Arndt-Eistert Homologation (Primary Protocol)
This route is preferred for its high functional group tolerance and avoidance of ring-opening side reactions common with organometallics.
Phase 1: Activation of Isothiazole-5-carboxylic Acid
Reagents: Isothiazole-5-carboxylic acid (1.0 eq), Thionyl Chloride (
-
Setup: Charge a flame-dried round-bottom flask with isothiazole-5-carboxylic acid under
. -
Chlorination: Add anhydrous toluene followed by thionyl chloride. Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack type activation.
-
Reflux: Heat to 80°C for 3 hours. Monitor by TLC (conversion to acid chloride is indicated by an aliquot quench with MeOH forming the methyl ester).
-
Workup: Evaporate volatiles under reduced pressure to yield crude isothiazole-5-carbonyl chloride . Use immediately.
Phase 2: Diazoketone Formation
Reagents: Diazomethane (
-
Addition: Dissolve the crude acid chloride in anhydrous
and cool to 0°C. -
Diazotization: Slowly add the ethereal diazomethane solution (prepared ex-situ from Diazald).
-
Stirring: Allow to warm to room temperature over 2 hours.
-
Quench: Carefully remove excess diazomethane with a stream of nitrogen into a dilute acetic acid trap. Evaporate solvent to obtain the
-diazoketone .
Phase 3: Wolff Rearrangement
Reagents: Silver Benzoate or Silver Oxide (
-
Rearrangement: Dissolve the diazoketone in a 1:1 mixture of dioxane and water.
-
Catalysis: Add the silver catalyst and heat to 70°C. Nitrogen gas evolution indicates the formation of the ketene intermediate, which is immediately trapped by water.
-
Isolation: Filter off the silver catalyst. Adjust pH to 10 with 1N NaOH, wash with ethyl acetate (to remove neutrals), then acidify the aqueous layer to pH 2 with HCl.
-
Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry over
and concentrate to yield 5-isothiazoleacetic acid .
Route B: Lateral Lithiation (Direct Functionalization)
This method is shorter but riskier due to the "Base-Induced Ring Cleavage" (BIRC) phenomenon inherent to isothiazoles.
Mechanism & Selectivity
The isothiazole ring has two acidic sites: the C-5 ring proton and the C-5 methyl protons.
-
n-Butyllithium (n-BuLi): Often attacks the sulfur atom or C-5 ring position, leading to ring opening (forming enethiolates).
-
Lithium Diisopropylamide (LDA): A bulky, non-nucleophilic base favors deprotonation of the methyl group (lateral lithiation) at low temperatures.
Experimental Protocol
Reagents: 5-Methylisothiazole (1.0 eq), LDA (1.1 eq), Dry THF, Dry
-
LDA Preparation: Generate LDA in situ by adding n-BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. Stir for 30 mins.
-
Lithiation: Add a solution of 5-methylisothiazole in THF dropwise to the LDA solution at -78°C .
-
Critical Control: Do not allow temperature to rise above -60°C. Higher temperatures promote ring cleavage.
-
Observation: The solution typically turns deep yellow/orange, indicating the formation of the lithiomethyl species.
-
-
Carboxylation: Bubble anhydrous
gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature. -
Quench: Allow to warm to room temperature. Quench with water.
-
Workup: Wash with ether (discard organic layer). Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product into EtOAc.
Workflow Visualization
Purification & Characterization
The crude acid from either method requires purification to remove homologous impurities or ring-opened byproducts.
Purification Strategy
| Method | Conditions | Target Purity |
| Recrystallization | Solvent: Water/Ethanol (9:1) or Benzene/Hexane. | >98% |
| Acid-Base Extraction | 1. Dissolve in | >95% |
| Preparative HPLC | Column: C18 Reverse Phase.Mobile Phase: | >99% |
Analytical Parameters
-
NMR (400 MHz, DMSO-
):- 12.5 (s, 1H, -COOH)
- 8.45 (d, J=1.8 Hz, 1H, C3-H)
- 7.15 (d, J=1.8 Hz, 1H, C4-H)
- 3.95 (s, 2H, -CH2-)
- NMR: Expected peaks at ~170 ppm (COOH), ~165 ppm (C5), ~158 ppm (C3), ~120 ppm (C4), ~35 ppm (CH2).
References
-
Arndt-Eistert Homologation Principles
- Title: The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Lithiation of Isothiazoles
- Isothiazole Ring Stability: Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances. Source:Synthesis, 2020.
-
Isothiazole-5-carboxylic Acid Preparation
Sources
- 1. Studies of heterocyclic compounds. Part 26. Synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 5242-57-9,Isothiazole-5-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. smolecule.com [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. isothiazole.com [isothiazole.com]
- 6. biorxiv.org [biorxiv.org]

